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Compound of Interest

Compound Name: Glucokinase activator 3

Cat. No.: B10854722 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical

characterization of Glucokinase activator 3. Glucokinase (GK) is a pivotal enzyme in glucose

homeostasis, primarily by regulating insulin secretion in pancreatic β-cells and managing

glucose uptake and release in the liver.[1] Small molecule activators of glucokinase represent a

promising therapeutic avenue for type 2 diabetes.[2] Glucokinase activator 3, also identified

as compound 11 in foundational research, is a potent, orally active full glucokinase activator.[1]

[2] Its study was instrumental in the development of partial glucokinase activators, such as

BMS-820132, aiming to mitigate the hypoglycemia risk associated with full activation while

retaining efficacy.[2][3]

Core Data Summary
The following tables summarize the key quantitative data for Glucokinase activator 3,

providing a clear comparison of its in vitro potency and off-target effects.

In Vitro Potency

Parameter Value

AC50 (Glucokinase Activation) 38 nM[1]
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Off-Target Activity

Target Inhibition at 10 µM

hERG Channel 60%[1]

Sodium Channel 40%[1]

Signaling Pathway and Mechanism of Action
Glucokinase activators (GKAs) like Glucokinase activator 3 bind to an allosteric site on the

glucokinase enzyme.[1] This binding induces a conformational change that enhances the

enzyme's affinity for glucose, thereby increasing the rate of glucose phosphorylation to

glucose-6-phosphate.[1] In pancreatic β-cells, this amplified glucose metabolism leads to an

increased ATP/ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane

depolarization, and subsequent influx of calcium ions, which triggers insulin secretion. In the

liver, enhanced glucokinase activity promotes glucose uptake and conversion to glycogen for

storage.
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Caption: Glucokinase Activator 3 Signaling Pathway in Pancreatic β-Cells.
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Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

Glucokinase Activation Assay
The in vitro potency of Glucokinase activator 3 was determined using a biochemical assay

that measures the enzymatic activity of glucokinase.

Enzyme and Substrates: Recombinant human glucokinase was used. The assay mixture

contained glucose, ATP, and any necessary co-factors in a buffered solution.

Compound Incubation: A range of concentrations of Glucokinase activator 3 was incubated

with the glucokinase enzyme and substrates.

Detection: The rate of glucose-6-phosphate production was measured, typically through a

coupled enzymatic reaction that results in the generation of a fluorescent or luminescent

signal (e.g., by coupling to glucose-6-phosphate dehydrogenase and measuring NADPH

production).

Data Analysis: The concentration-response data were fitted to a four-parameter logistic

equation to determine the AC50 value, which is the concentration of the activator that elicits

50% of the maximal response.

hERG and Sodium Channel Patch-Clamp Assays
To assess the potential for cardiac liability, the effect of Glucokinase activator 3 on the hERG

potassium channel and cardiac sodium channels was evaluated using electrophysiology.[4][5]

[6]

Cell Line: A mammalian cell line (e.g., HEK293) stably expressing the human hERG channel

or the relevant sodium channel subtype was used.[6]

Electrophysiology: Whole-cell patch-clamp recordings were performed.[7] Cells were

voltage-clamped, and specific voltage protocols were applied to elicit ionic currents through

the channels of interest.
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Compound Application: Glucokinase activator 3 was perfused onto the cells at a test

concentration (e.g., 10 µM).

Data Acquisition and Analysis: The peak current amplitude in the presence of the compound

was compared to the baseline current before compound application to calculate the

percentage of inhibition.[8]

Oral Glucose Tolerance Test (OGTT) in Diet-Induced
Obese (DIO) Mice
The in vivo efficacy of Glucokinase activator 3 was assessed in a diet-induced obese (DIO)

mouse model, which mimics many features of human type 2 diabetes.[9][10]

Animal Model: Male C57BL/6 mice were fed a high-fat diet for a specified period to induce

obesity and insulin resistance.

Fasting: Mice were fasted overnight (typically 16-18 hours) prior to the test.[10]

Compound Administration: Glucokinase activator 3 was administered orally at a dose of

1.83 mg/kg (3 µmol/kg).[1]

Glucose Challenge: A bolus of glucose (typically 2 g/kg) was administered orally.[11]

Blood Glucose Monitoring: Blood samples were collected from the tail vein at various time

points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge, and blood glucose

levels were measured using a glucometer.[10]

Data Analysis: The area under the curve (AUC) for blood glucose was calculated and

compared between the vehicle-treated and compound-treated groups to assess the

improvement in glucose tolerance.

Preclinical Development Workflow
The discovery and preclinical evaluation of a glucokinase activator like Glucokinase activator
3 typically follows a structured workflow, from initial screening to in vivo efficacy and safety

assessment.
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Caption: Preclinical Development Workflow for a Glucokinase Activator.
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Synthesis and Structure-Activity Relationship (SAR)
Glucokinase activator 3 is part of a series of amino heteroaryl phosphonate benzamides.[3]

The synthesis and structure-activity relationship studies that led to its identification were part of

a broader effort to develop potent and safe glucokinase activators.[2] Specifically, Glucokinase
activator 3 (compound 11) was identified as a "full GK activator".[2] While highly potent, full

activators carry a higher risk of hypoglycemia.[3] This led to further optimization, culminating in

the discovery of "partial GK activators" like BMS-820132 (compound 31), which was designed

to have a reduced risk of hypoglycemia while maintaining significant efficacy.[2] The detailed

synthesis protocols for Glucokinase activator 3 are proprietary but are based on standard

medicinal chemistry techniques for the assembly of substituted benzamides and

heteroaromatic systems. The key structural motifs include a central benzamide core, an amino

heteroaryl group, and a phosphonate moiety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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